4-tert-Butylanisole
Overview
Description
4-tert-Butylanisole, also known as 4-Methoxy-tert-butylbenzene, is an organic compound with the molecular formula C11H16O. It is a derivative of anisole, where the methoxy group is substituted at the para position with a tert-butyl group. This compound is known for its applications in various chemical reactions and industrial processes .
Mechanism of Action
Target of Action
It is known that 4-tert-butylanisole is used as a reactant in various chemical reactions .
Mode of Action
The mode of action of this compound involves its interaction with other reactants in chemical reactions. For instance, it has been used in the nucleophilic substitution of para-substituted phenol ethers in the presence of a hypervalent iodine compound .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role in chemical synthesis. It is involved in the carbonylation of aryl methyl ethers , a process that leads to the formation of aryl acetates . This suggests that this compound may play a role in ether bond activation, which is crucial for the synthesis of many valuable compounds .
Result of Action
The result of this compound’s action is the formation of new compounds through chemical reactions. For example, it contributes to the synthesis of aryl acetates from the carbonylation of aryl methyl ethers .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the temperature and duration of the reaction, the presence of other reactants , and the solvent used. For instance, one synthesis route involving this compound required heating at reflux for 20 hours.
Biochemical Analysis
Biochemical Properties
4-tert-Butylanisole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to participate in nucleophilic substitution reactions, particularly in the presence of hypervalent iodine compounds . The compound’s aromatic ring structure allows it to stabilize free radicals, making it a potential antioxidant . Additionally, this compound can interact with enzymes involved in oxidative stress responses, potentially modulating their activity and protecting cells from oxidative damage .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of enzymes and proteins involved in these pathways . The compound’s antioxidant properties may also impact gene expression by reducing oxidative stress and preventing DNA damage . Furthermore, this compound can influence cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their activity and function . The compound’s ability to stabilize free radicals allows it to act as a free radical scavenger, preventing further free radical reactions and protecting cells from oxidative damage . Additionally, this compound may inhibit or activate enzymes involved in oxidative stress responses, further modulating cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its stability may be affected by factors such as temperature and pH . Over time, this compound may degrade, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that the compound can have lasting effects on cellular processes, particularly in terms of oxidative stress and gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit antioxidant properties, protecting cells from oxidative damage . At higher doses, this compound may become toxic, leading to adverse effects on cellular function and overall health . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and antioxidant responses . The compound can interact with enzymes such as superoxide dismutase and catalase, modulating their activity and influencing the levels of reactive oxygen species in cells . Additionally, this compound may affect metabolic flux by altering the activity of enzymes involved in energy production and metabolite synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound within cells can influence its activity and effects on cellular processes .
Subcellular Localization
This compound’s subcellular localization can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can exert its antioxidant effects and influence mitochondrial function . The localization of this compound within cells can determine its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method to synthesize 4-tert-Butylanisole involves the reaction of 4-tert-butylphenol with methyl iodide in the presence of potassium carbonate. The reaction is typically carried out in acetone and heated at reflux for about 20 hours. After the reaction, the mixture is filtered, and the filtrate is concentrated under reduced pressure to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of efficient purification techniques, such as vacuum distillation, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butylanisole undergoes various chemical reactions, including:
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, especially in the presence of hypervalent iodine compounds.
Oxidation and Reduction: While specific oxidation and reduction reactions are less documented, the presence of the methoxy group suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include hypervalent iodine compounds, which facilitate the substitution process.
Oxidation and Reduction: Potential reagents could include common oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride, depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted anisole derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Anisole: The parent compound, where the tert-butyl group is absent.
4-tert-Butylphenol: Similar structure but lacks the methoxy group.
4-Methylanisole: Similar structure but with a methyl group instead of a tert-butyl group.
Uniqueness: 4-tert-Butylanisole is unique due to the presence of both the methoxy and tert-butyl groups, which influence its chemical reactivity and physical properties. This combination makes it a versatile compound in various chemical reactions and industrial applications .
Properties
IUPAC Name |
1-tert-butyl-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-11(2,3)9-5-7-10(12-4)8-6-9/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUPBIBNSTXCPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063833 | |
Record name | Benzene, 1-(1,1-dimethylethyl)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5396-38-3 | |
Record name | 4-tert-Butylanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5396-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-tert-Butylanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Butylanisole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1266 | |
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Record name | Benzene, 1-(1,1-dimethylethyl)-4-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-(1,1-dimethylethyl)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-tert-butylanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.011 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-TERT-BUTYLANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS0X8A7M5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-tert-Butylanisole used in the synthesis of complex molecules?
A1: this compound serves as a valuable starting material for synthesizing [3.3]metacyclophanes. These cyclic compounds are constructed by connecting two aromatic rings, often benzene derivatives, with aliphatic chains. For instance, reacting this compound with specific 1,3-bis(bromomethyl)benzene derivatives under basic conditions leads to the formation of anti-9-methoxy[3.3]metacyclophane-2,11-diones. [] These diones can be further modified to create various syn-[3.3]metacyclophanes, expanding the diversity of accessible structures. []
Q2: Does the tert-butyl group in this compound influence its reactivity?
A2: Yes, the bulky tert-butyl group in the 4-position of this compound introduces significant steric hindrance. This steric effect influences both its reactivity and the regioselectivity of reactions. For example, in Friedel-Crafts acylations, the tert-butyl group directs the incoming electrophile to the less hindered 2-position. [] This steric control is essential for achieving desired product outcomes in synthetic applications.
Q3: Are there any studies investigating the conformational behavior of molecules derived from this compound?
A3: Yes, the conformational behavior of 9-methoxy[3.3]metacyclophanes, synthesized from this compound, has been a subject of investigation. [] These studies focus on understanding how the bulky tert-butyl group and the methoxy group on the bridging cyclophane structure influence the molecule's overall shape and preferred conformation. Such insights are crucial for predicting the reactivity and potential applications of these compounds.
Q4: Has this compound been used to create ligands for metal complexes?
A4: Yes, researchers have explored this compound as a precursor for synthesizing tetradentate ligands. One example is the multi-step synthesis of tetrakis(5-tert-butyl-2-hydroxyphenyl)ethene, which involves converting this compound into the corresponding 2,2'-dimethoxybenzophenone hydrazone. [] This ligand, characterized by its rigid tetraphenylethylene core and four hydroxyl groups, shows promise in polymetallic coordination chemistry and catalysis due to its ability to bind multiple metal centers. []
Q5: Is there any information on the spectroscopic properties of this compound derivatives?
A5: Yes, 17O NMR spectroscopy has been used to study the electronic effects of the tert-butyl group in this compound and compare them to its nitrogen-containing analog, 4-tert-butylpyridine N-oxide. [] The data revealed a higher sensitivity of the N-oxide oxygen atom to steric and electronic effects compared to the oxygen atom in the anisole derivative. [] These findings contribute to our understanding of how substituents influence the electronic environment around oxygen atoms in different chemical contexts.
Q6: Are there studies examining photochemical reactions involving this compound derivatives?
A6: Researchers have investigated the photochemistry of arylcycloalkylsulfonium salts derived from this compound, specifically 1-(4-tert-butylphenyl)-tetrahydrothiopyranium triflate. [] Upon light exposure, this compound undergoes both heterolytic and homolytic C-S bond cleavages, ultimately generating acid. [] This research sheds light on the photoacid generation mechanism of such compounds, which is relevant to their potential applications in photoresist technology.
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